Isotopic Purity and Positional Fidelity: Guaranteed 99 atom% 13C Enrichment at the Alpha-Carbon for Quantitative MS and NMR
In comparative procurement evaluations, Fmoc-Asp-OH-2-13C offers a precisely defined isotopic label at the C2 (alpha) position, a critical distinction from both unlabeled Fmoc-Asp-OH and other 13C regioisomers. Commercial product data sheets from primary suppliers specify an isotopic purity of 99 atom% 13C for this specific compound . This level of enrichment is essential for minimizing spectral complexity and maximizing signal-to-noise in NMR backbone assignment experiments [1]. In contrast, the alternative regioisomer Fmoc-Asp-OH-4-13C (labeling at the side-chain carboxyl group) is specified at a lower 98 atom% 13C enrichment . While both provide an M+1 mass shift (M+1 for 2-13C vs. M+1 for 4-13C), their utility in NMR diverges significantly due to the labeling position, a factor not accounted for by mass spectrometry alone [1].
| Evidence Dimension | Isotopic Purity (atom% 13C) |
|---|---|
| Target Compound Data | 99 atom % 13C (specification for Fmoc-Asp-OH-2-13C) |
| Comparator Or Baseline | 98 atom % 13C (specification for Fmoc-Asp-OH-4-13C, Sigma-Aldrich Cat. No. 605263) |
| Quantified Difference | Target compound offers 1 percentage point higher guaranteed isotopic purity |
| Conditions | Supplier Certificate of Analysis (CoA) specifications; NMR suitability validated under bio NMR techniques |
Why This Matters
Higher atom% isotopic purity reduces isotopic dilution effects, improving quantitative accuracy in mass spectrometry and providing cleaner, more interpretable NMR spectra for structural biology studies.
- [1] Ragnarsson, U. (1995). Proteinogenic amino acids labelled with 15N and/or 13C for application in peptide synthesis: a short review with a comprehensive list of published derivatives. Journal of Peptide Science, 1(3), 149–156. https://doi.org/10.1002/psc.310010302 View Source
